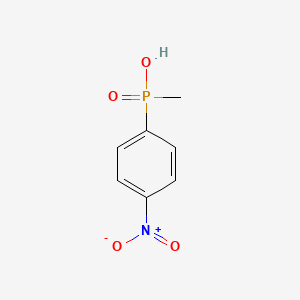
Phosphinic acid, methyl(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic acid, methyl(4-nitrophenyl)- is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinic acid group attached to a methyl group and a 4-nitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-nitrophenyl)- typically involves the reaction of methylphosphonic acid with 4-nitrophenol under specific conditions. One common method includes the use of hydrochloric acid as a catalyst in ethanol, resulting in the formation of the desired phosphinic acid . Another approach involves the use of trimethylsilyl halides or boron tribromide for the cleavage of the C-O bond .
Industrial Production Methods
Industrial production of phosphinic acid, methyl(4-nitrophenyl)- often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as hydrochloric acid or trimethylsilyl halides ensures efficient conversion and high yields .
化学反应分析
Types of Reactions
Phosphinic acid, methyl(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions often target the nitro group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
科学研究应用
Phosphinic acid, methyl(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly metalloproteases.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized as a flame retardant and in the production of polymers with phosphinic acid functionalities.
作用机制
The mechanism by which phosphinic acid, methyl(4-nitrophenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves coordination with metal ions present in the enzyme’s active site, leading to inhibition of enzyme function .
相似化合物的比较
Similar Compounds
Phosphonic acids: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different reactivity profiles.
Uniqueness
Phosphinic acid, methyl(4-nitrophenyl)- is unique due to its specific combination of a phosphinic acid group with a 4-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific enzyme inhibition or flame retardant properties .
属性
CAS 编号 |
81349-02-2 |
|---|---|
分子式 |
C7H8NO4P |
分子量 |
201.12 g/mol |
IUPAC 名称 |
methyl-(4-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C7H8NO4P/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12) |
InChI 键 |
ZHMBLBLPJBIEKC-UHFFFAOYSA-N |
规范 SMILES |
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1,1-Dichlorooctyl)sulfanyl]benzene](/img/structure/B14408411.png)

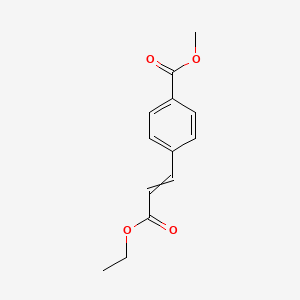
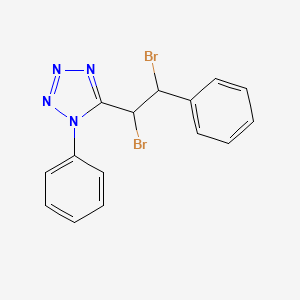
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)
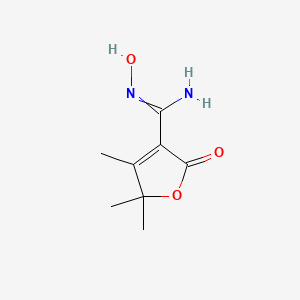
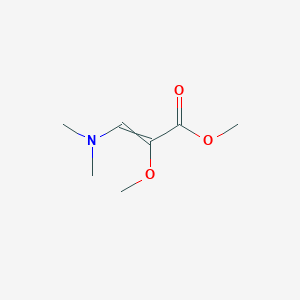
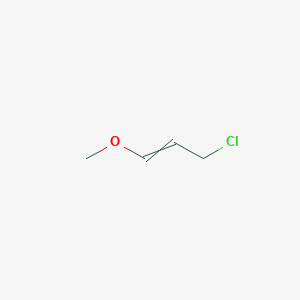

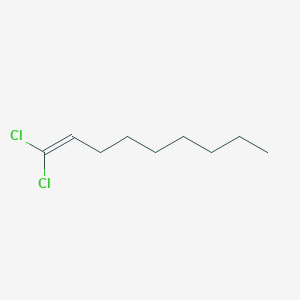
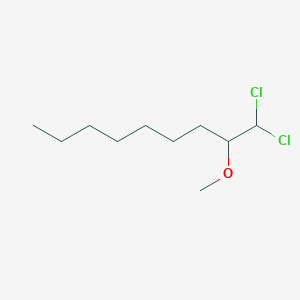
![N-Bis[(diphenyl-tert-butyl-silyl)oxy]phosphoryl-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14408479.png)
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
